
(2-Chloro-5-methylpyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylpyrimidin-4-yl)methanamine typically involves the chlorination of 5-methylpyrimidine followed by the introduction of a methanamine group. One common method involves the reaction of 5-methylpyrimidine with chlorine gas in the presence of a catalyst to form 2-chloro-5-methylpyrimidine. This intermediate is then reacted with methanamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-methylpyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine oxides and related compounds.
Reduction Reactions: Products include reduced amines and other derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-5-methylpyrimidin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(4-Chloropyridin-2-yl)methanamine: Similar structure but with a pyridine ring and a chlorine atom at a different position.
(2-Chloropyrimidin-5-yl)methanamine: Similar structure but with the chlorine and methanamine groups at different positions.
Uniqueness
(2-Chloro-5-methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8ClN3 |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
(2-chloro-5-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)2-8/h3H,2,8H2,1H3 |
Clave InChI |
SVPDEWHTCZBCLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


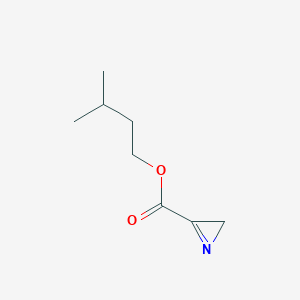
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
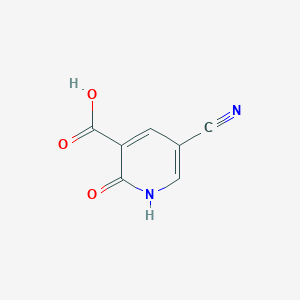
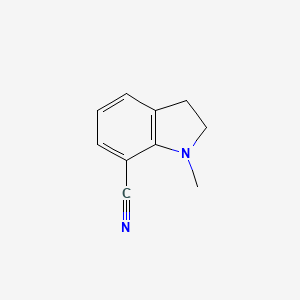
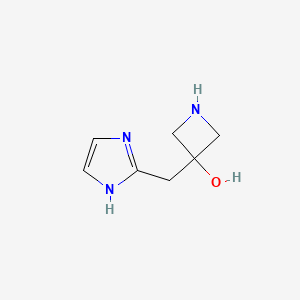
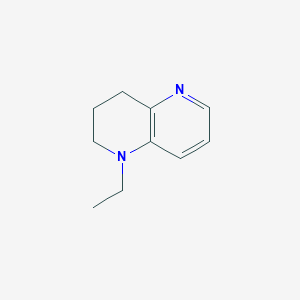



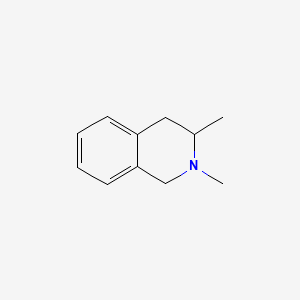

![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
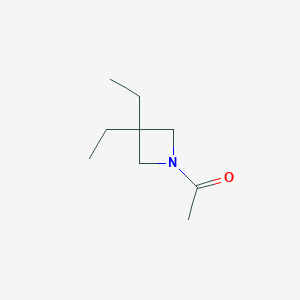
![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
